molecular formula C18H18N6 B8244076 1,3,5-Tris(2-methyl-1H-imidazol-1-yl)benzene

1,3,5-Tris(2-methyl-1H-imidazol-1-yl)benzene

Cat. No.: B8244076
M. Wt: 318.4 g/mol
InChI Key: QIBAQNVGQVLSEM-UHFFFAOYSA-N
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Description

1,3,5-Tris(2-methyl-1H-imidazol-1-yl)benzene is a useful research compound. Its molecular formula is C18H18N6 and its molecular weight is 318.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Self-Assembly and Structural Transformations

1,3,5-Tris(1H-imidazol-2-yl)benzene, closely related to the requested compound, exhibits significant changes in its molecular structure upon oxidation, affecting its self-assembly patterns. This transformation highlights the compound's potential in materials science, particularly in the development of novel molecular structures with unique properties (Rajesh, Ranganathan, Gilardi, & Karle, 2008).

Coordination Polymers and Fluorescence Properties

The development of metal-organic frameworks (MOFs) utilizing imidazole-containing ligands like 1,3,5-Tris(2-methyl-1H-imidazol-1-yl)benzene has gained attention. These structures exhibit fascinating properties, such as fluorescence, which can be harnessed in various applications (Li et al., 2020).

Supramolecular Liquid Crystals

Compounds based on 1,3,5-tri(1H-benzo[d]imidazol-2-yl)benzene, a derivative, have been designed to create supramolecular columnar liquid crystals. These crystals show broad mesomorphic ranges, good thermal stability, and strong fluorescence, suggesting potential in display technologies and materials science (Xiong et al., 2014).

Gas Adsorption Properties

Research into coordination polymers using imidazole-containing ligands has also revealed potential in gas adsorption. These properties are crucial for applications in environmental science and technology, such as air purification and gas storage (Zhao et al., 2020).

Sensing and Adsorption in Nickel(II) and Cadmium(II) Architectures

The use of imidazole-containing ligands in constructing metal complexes has demonstrated unique structural diversity and functional properties. These complexes have applications in fluorescent sensing and selective adsorption, pertinent in chemical sensing technologies (Liu et al., 2017).

Molecular Structure and NMR Characterization

The detailed molecular structure and NMR assignments of similar tri-imidazole derivatives provide critical insights for chemical analysis and molecular characterization, essential in the field of chemical synthesis and drug development (Sun et al., 2000).

Properties

IUPAC Name

1-[3,5-bis(2-methylimidazol-1-yl)phenyl]-2-methylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6/c1-13-19-4-7-22(13)16-10-17(23-8-5-20-14(23)2)12-18(11-16)24-9-6-21-15(24)3/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIBAQNVGQVLSEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=CC(=CC(=C2)N3C=CN=C3C)N4C=CN=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.